molecular formula C12H15ClIN3O B2663093 3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol CAS No. 2306277-17-6

3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol

Cat. No.: B2663093
CAS No.: 2306277-17-6
M. Wt: 379.63
InChI Key: ASCICIRWYJQYNG-UHFFFAOYSA-N
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Description

The compound “3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol” is a derivative of 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine . The molecular formula is C9H9ClIN3 . The average mass is 321.545 Da and the monoisotopic mass is 320.952972 Da .


Molecular Structure Analysis

The molecular structure of the base compound, 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, includes 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond . The compound has a density of 1.9±0.1 g/cm3 .


Physical and Chemical Properties Analysis

The compound has a boiling point of 382.7±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.6±3.0 kJ/mol . The flash point is 185.3±26.5 °C . The index of refraction is 1.725 . The molar refractivity is 65.9±0.5 cm3 . The polar surface area is 31 Å2 . The polarizability is 26.1±0.5 10-24 cm3 . The surface tension is 50.7±7.0 dyne/cm . The molar volume is 165.8±7.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrrolo[2,3-d]pyrimidines has shown their versatility in organic synthesis, including their use as intermediates in the construction of complex molecules. For instance, the metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base allows for the subsequent conversion to various dipyridopyrimidinones, showcasing the utility of pyrrolo[2,3-d]pyrimidine derivatives in synthesizing compounds with potential biological activities (Bentabed-Ababsa et al., 2010). Additionally, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasizes the role of pyrrolo[2,3-d]pyrimidine scaffolds in medicinal chemistry (Rahmouni et al., 2016).

Biological Activities

Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their antimicrobial, antiviral, and antitumor properties. Compounds synthesized from these scaffolds have shown promising activities against various microbial and cancer cell lines. For example, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as novel classes of antimicrobial and antiviral agents, demonstrating significant activities against a range of pathogens (Hilmy et al., 2021). Furthermore, the antitumor activity of novel pyrrolo[2,3-d]pyrimidin-4-ones has been investigated, highlighting their potential as chemotherapeutic agents through mechanisms involving apoptosis (Atapour-Mashhad et al., 2011).

Properties

IUPAC Name

3-(4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClIN3O/c1-7(2)17-8(4-3-5-18)10(14)9-11(13)15-6-16-12(9)17/h6-7,18H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCICIRWYJQYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C2=C1N=CN=C2Cl)I)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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